molecular formula C5H10O2S B2356378 (4R)-4-sulfanylpentanoic acid CAS No. 796073-77-3

(4R)-4-sulfanylpentanoic acid

Cat. No.: B2356378
CAS No.: 796073-77-3
M. Wt: 134.19
InChI Key: NEAFWRKPYYJETG-SCSAIBSYSA-N
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Description

(4R)-4-sulfanylpentanoic acid is an organic compound with the molecular formula C5H10O2S It is a derivative of pentanoic acid, where a mercapto group (-SH) is attached to the fourth carbon atom in the chain The (4R) designation indicates the specific stereochemistry of the compound, meaning the mercapto group is positioned in the R-configuration at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-sulfanylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloropentanoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and heating the mixture to reflux.

Another method involves the use of 4-pentenoic acid as a starting material. The double bond in 4-pentenoic acid can be subjected to hydrothiolation using hydrogen sulfide in the presence of a catalyst to introduce the mercapto group at the fourth carbon position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-sulfanylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol group (-OH) using reducing agents like lithium aluminum hydride.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-sulfanylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-4-sulfanylpentanoic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Mercaptopentanoic acid: Similar structure but lacks the specific stereochemistry of the (4R)-isomer.

    4-Mercapto-4-methylpentanoic acid: Contains an additional methyl group at the fourth carbon, altering its chemical properties.

    4-Pentenoic acid: Lacks the mercapto group but has a double bond at the fourth carbon.

Uniqueness

(4R)-4-sulfanylpentanoic acid is unique due to its specific stereochemistry and the presence of both a carboxylic acid and a mercapto group

Properties

IUPAC Name

(4R)-4-sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFWRKPYYJETG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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